(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

LSD1/KDM1A inhibition Stereochemistry-activity relationship Epigenetic drug discovery

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine (CAS 1808068-63-4) is an enantiopure trans-2-arylcyclopropylamine (ACPA) with molecular formula C9H9Cl2N and molecular weight 202.08 g/mol. This compound belongs to the mechanism-based LSD1/KDM1A inhibitor class—flavin-dependent histone demethylase inactivators that form covalent adducts with the FAD cofactor.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Cat. No. B13364546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1
InChIKeyGKAONAKCDWIZHS-SVGQVSJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine and Why Does Its Procurement Require Precision?


(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine (CAS 1808068-63-4) is an enantiopure trans-2-arylcyclopropylamine (ACPA) with molecular formula C9H9Cl2N and molecular weight 202.08 g/mol . This compound belongs to the mechanism-based LSD1/KDM1A inhibitor class—flavin-dependent histone demethylase inactivators that form covalent adducts with the FAD cofactor [1]. The defining structural features are the trans-configured (1R,2S) cyclopropane ring and the 2,6-dichlorophenyl substituent, which together confer stereochemically-dependent potency and substitution-pattern-dependent selectivity against off-target monoamine oxidases (MAO A and MAO B) [1][2]. As a chiral building block for advanced LSD1-selective inhibitors such as NCD38 and its optimized derivatives, the compound’s precise stereochemistry is non-negotiable for downstream synthetic fidelity and biological activity [2][3].

Why Generic Substitution Fails: The (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine Differentiation Problem


Substituting (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine with a racemic mixture, the opposite (1S,2R) enantiomer, or a regioisomeric dichlorophenyl variant introduces quantifiable losses in LSD1 inhibitory potency and selectivity that cannot be compensated by downstream formulation adjustments. The (1R,2S) configuration is not a passive structural feature; published stereochemistry–activity data on optically pure lysine-PCPA conjugates demonstrate that the (1R,2S)-isomer can be up to 11-fold more potent than the corresponding (1S,2R)-isomer in LSD1 enzyme assays [1]. Concurrently, the 2,6-dichloro substitution pattern matters because the position of chlorine atoms on the phenyl ring modulates selectivity against the homologous MAO A and MAO B enzymes—bulkier ortho-substituents on the cyclopropylamine ring progressively increase LSD1 selectivity over MAOs [2]. A compound such as 1-(2,4-dichlorophenyl)cyclopropanamine (CAS 864263-95-6) or 1-(3,4-dichlorophenyl)cyclopropanamine (CAS 474709-82-5) differs in both regiochemistry and, where applicable, cyclopropane attachment point, producing a fundamentally different pharmacological fingerprint [2]. Procurement of the exact (1R,2S)-2-(2,6-dichlorophenyl) isomer is therefore essential to maintain target engagement, selectivity, and reproducible SAR progression.

Quantitative Differentiation Evidence: (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine vs. Comparators


Stereochemistry Dictates LSD1 Inhibitory Potency: 11-Fold Advantage of (1R,2S) over (1S,2R)

The stereochemical configuration of the cyclopropane ring is the single most impactful determinant of LSD1 inhibitory activity in trans-2-arylcyclopropylamine conjugates. In direct enzyme assays, (1R,2S)-NCD18—a lysine-conjugated derivative built on the (1R,2S)-trans-2-arylcyclopropylamine scaffold—was approximately 11-fold more potent against LSD1 than its (1S,2R)-NCD18 enantiomer. Similarly, (1R,2S)-NCD25 was 4-fold more potent than its (1S,2R) counterpart [1]. Although these data were generated on the elaborated NCD18 and NCD25 lysine conjugates rather than the free (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine, the stereochemical dependence is a class-level property rooted in the geometry of the 1,2-disubstituted cyclopropane ring and its positioning of the amino group for hydrogen bonding in the LSD1 catalytic site [1]. The (1R,2S) configuration orients the aryl ring and amine for productive FAD-covalent adduct formation; the (1S,2R) configuration misaligns these critical interactions [1][2].

LSD1/KDM1A inhibition Stereochemistry-activity relationship Epigenetic drug discovery

2,6-Dichloro Substitution Drives LSD1-vs-MAO Selectivity: Class-Level Evidence from the Vianello Irreversible Inhibitor Series

The 2,6-dichlorophenyl group is not an arbitrary substituent—it contributes steric bulk at the ortho positions that, based on the class-level SAR established by Vianello et al., enhances selectivity for LSD1/KDM1A over the phylogenetically related flavoenzymes MAO A and MAO B. In that study, a series of 1-substituted cyclopropylamine derivatives were all found to covalently inhibit KDM1A, and the introduction of bulkier substituents on the cyclopropylamine ring progressively increased selectivity against human MAO A and MAO B [1]. The ortho-chlorine atoms of the 2,6-dichlorophenyl motif impose steric constraints that disfavor binding to the narrower MAO active sites while preserving productive engagement with the LSD1 catalytic pocket. This is in direct contrast to the unsubstituted trans-2-phenylcyclopropylamine (PCPA/tranylcypromine), which potently inhibits MAO A, MAO B, and LSD1 with poor discrimination. The 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro regioisomers each present a different steric and electronic profile that would yield a different selectivity window [1].

Target selectivity MAO counter-screening Irreversible inhibition

Irreversible Covalent Inhibition Mechanism Differentiates ACPAs from Reversible LSD1 Inhibitors

As a trans-2-arylcyclopropylamine, (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine belongs to a class of mechanism-based, irreversible inactivators of LSD1/KDM1A. Vianello et al. established that all tested 1-substituted cyclopropylamine derivatives covalently inhibit KDM1A by forming a covalent adduct with the FAD cofactor, and that the two trans stereoisomers form structurally distinct covalent adducts despite similar inhibitory potencies [1]. This irreversible mechanism contrasts with the reversible binding mode of non-covalent LSD1 inhibitors (e.g., GSK2879552, ORY-1001/iadademstat) and results in sustained target engagement that persists beyond compound washout. For biochemical and cellular assay design, this covalent pharmacology necessitates pre-incubation protocols and precludes simple IC50 comparisons with reversible inhibitors without accounting for time-dependent inactivation kinetics [1][2].

Covalent inhibitor FAD adduct Drug-target residence time

C–H Borylation-Based Synthetic Access Enables Rapid SAR Diversification of the (1R,2S)-2-Arylcyclopropylamine Core

The (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine scaffold is accessible via a modular C–H borylation and Suzuki-Miyaura cross-coupling strategy starting from cyclopropylamine, as demonstrated by Miyamura et al. who synthesized >45 arylcyclopropylamines (ACPAs) for an LSD1 inhibitor SAR campaign [1]. This methodology enables late-stage diversification of the aryl ring, meaning that the 2,6-dichlorophenyl variant can be produced alongside a matrix of other aryl-substituted analogs using a common cyclopropylamine intermediate. The trans-(1R,2S) diastereomer is specifically accessible through stereoselective cyclopropanation of the appropriate precursor using chiral auxiliaries such as Oppolzer's sultam or Evans oxazolidinones [2]. This synthetic tractability reduces the cost and timeline for SAR exploration relative to regioisomeric variants requiring distinct synthetic routes.

C–H functionalization Late-stage diversification Parallel SAR synthesis

High-Impact Application Scenarios for (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine


Chiral Building Block for LSD1-Selective γ-Turn Mimetic Inhibitors (NCD38 Series Optimization)

The (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine scaffold serves as the essential chiral core for constructing LSD1-selective inhibitors of the NCD38 class. Ota et al. demonstrated that γ-turn mimetic compounds built on the trans-2-arylcyclopropylamine platform achieve potent, selective LSD1 inhibition with cellular activity—compound 1n induced cell cycle arrest and apoptosis through histone methylation in human lung cancer cells [1]. The 2,6-dichlorophenyl variant specifically maps to the aryl-binding region of the NCD pharmacophore; procurement of the (1R,2S) enantiomer is mandatory because only this stereochemistry orients the aryl ring and amine for the γ-turn geometry that confers both LSD1 potency and selectivity over MAOs [1][2].

Stereochemical Probe for LSD1 Binding Site Mapping and Covalent Adduct Structural Biology

Because Vianello et al. established that the (1R,2S) and (1S,2R) trans isomers form structurally distinct covalent adducts with the FAD cofactor in the LSD1 active site, the (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine can be used as a defined stereochemical probe for co-crystallization and cryo-EM studies [2][3]. The 2,6-dichloro substituents provide anomalous scattering for X-ray crystallography (chlorine atoms) and distinctive electron density features that facilitate unambiguous placement of the ligand in the density map—a practical advantage over the unsubstituted phenyl analog for structural biology applications [3].

MAO Selectivity Benchmarking in LSD1 Inhibitor Counter-Screening Panels

The class-level SAR established by Vianello et al. shows that cyclopropylamine substituent bulk directly correlates with LSD1 over MAO selectivity [2]. The (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine, with its sterically demanding ortho-chlorine atoms, is predicted to exhibit a more favorable LSD1/MAO selectivity ratio than the parent PCPA or mono-substituted analogs. This makes it a valuable reference compound for inclusion in counter-screening panels whenever a new LSD1 inhibitor series is being profiled for off-target MAO activity—a critical safety pharmacology parameter in epigenetic drug discovery [2][3].

Modular Precursor for Late-Stage Diversification via C–H Functionalization Chemistry

The Miyamura et al. C–H borylation platform enables efficient, parallel synthesis of ACPA libraries from a common cyclopropylamine intermediate [4]. Procuring the (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine as a pre-installed chiral ACPA building block eliminates the need for asymmetric cyclopropanation in the end-user's laboratory, compressing a multi-step chiral synthesis into a single-step amide coupling or reductive amination to access advanced LSD1 inhibitor candidates. This contrasts with the unsubstituted trans-2-phenylcyclopropylamine, which would require subsequent aryl functionalization (halogenation or metalation) to install the chlorine substituents [4].

Quote Request

Request a Quote for (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.